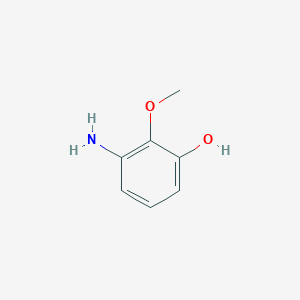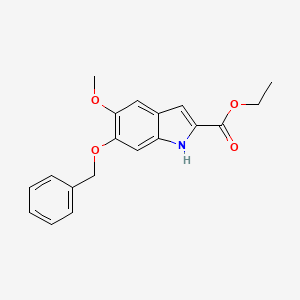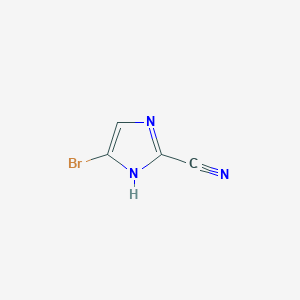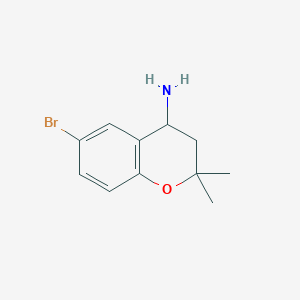
6-Bromo-2,2-dimethylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of photochromic brominated biindenylidenediones is described, where bromine atoms are introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another paper discusses the synthesis of a brominated bicyclo octan-amine, which shows potent inhibition of serotonin uptake into neurons . Additionally, the synthesis of an unsymmetrical amine tripod involving bromo and fluoro substituents is reported, which is used in FeCl2 complexes . These studies indicate that bromination is a key step in modifying the chemical properties and biological activities of these compounds.
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their properties. For example, the crystal structure of a dibrominated biindenylidenedione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . In another study, the crystal structure of an FeCl2 complex with a brominated tripod ligand showed relatively long ligand-to-metal distances, indicating steric hindrance and asymmetry in the ligand . These findings suggest that the introduction of bromine atoms can lead to changes in molecular geometry and interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds is explored in several papers. The bromination of unsaturated carboxylic acids using a dimethyl sulfoxide–trimethylsilyl bromide–amine system resulted in unusual bromolactonisation, demonstrating the potential of bromine to participate in complex chemical reactions . Another study investigated the kinetics and mechanism of the reaction between a bromomethyl dioxolone and a substituted piperazine, leading to the formation of a tertiary amine with antibacterial properties . These examples highlight the diverse chemical behaviors that brominated compounds can exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are closely tied to their structure and synthesis. The photochromic and photomagnetic properties of synthesized brominated biindenylidenediones were investigated, showing that bromine substitution can considerably affect these properties . The study on the brominated bicyclo octan-amine inhibitor of serotonin uptake also noted that the bromo analogue had higher brain levels in rats, which accounted for its greater effectiveness in blocking serotonin depletion in vivo . These findings underscore the importance of bromine in modulating the physical and chemical properties of compounds for specific applications.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 6-Bromo-2,2-dimethylchroman-4-amine is used as an intermediate in the synthesis of heterocyclic compounds .
- Method : The compound is synthesized from bromo-benzene in a one-pot synthesis. The byproducts in the first two steps are used as the catalyst in the third step .
- Results : This approach is of low consumption and low pollution compared with the previous route .
-
Synthesis of Imidazopyridines
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLFYGCARIYEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2-dimethylchroman-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



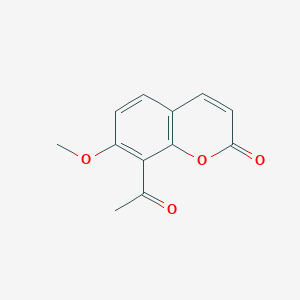


![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
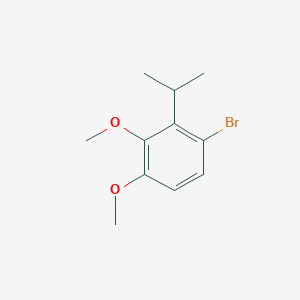
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
